2-(4-Methylphenyl)azepane
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Overview
Description
2-(4-Methylphenyl)azepane, also known as this compound, is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Analysis and Detection
The compound has been identified and analyzed during surveys of unregulated drugs. For instance, an isomer of 2-(4-Methylphenyl)azepane was detected in commercial products during a survey in the Tokyo area. The compound was isolated, and its structure was elucidated using various analytical techniques, highlighting its importance in forensic toxicology (Nakajima et al., 2012).
Structural and Crystallographic Studies
This compound and its derivatives have been studied for their structural characteristics. For example, compounds with the azepane structure have been analyzed for their crystalline forms and hydrogen-bonded frameworks, providing insights into their molecular geometry and potential for forming stable compounds (Yépes et al., 2013).
Medicinal Chemistry and Drug Design
Azepane derivatives, including this compound, have been explored for their medicinal properties and potential use in drug design. For instance, novel azepane derivatives have been synthesized and evaluated as protein kinase B (PKB-alpha) inhibitors, showcasing the compound's relevance in therapeutic agent development (Breitenlechner et al., 2004).
Pharmacology and Bioactive Compound Synthesis
Azepane-based compounds, including this compound, have been investigated for their pharmacological properties and as building blocks for bioactive compounds. Their diverse structural variations make them suitable for various therapeutic applications, including cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments (Zha et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(4-methylphenyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHNBVKUGIKOPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405587 |
Source
|
Record name | 2-(4-methylphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-45-7 |
Source
|
Record name | 2-(4-methylphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.